2-(2-Bromoethyl)piperidine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

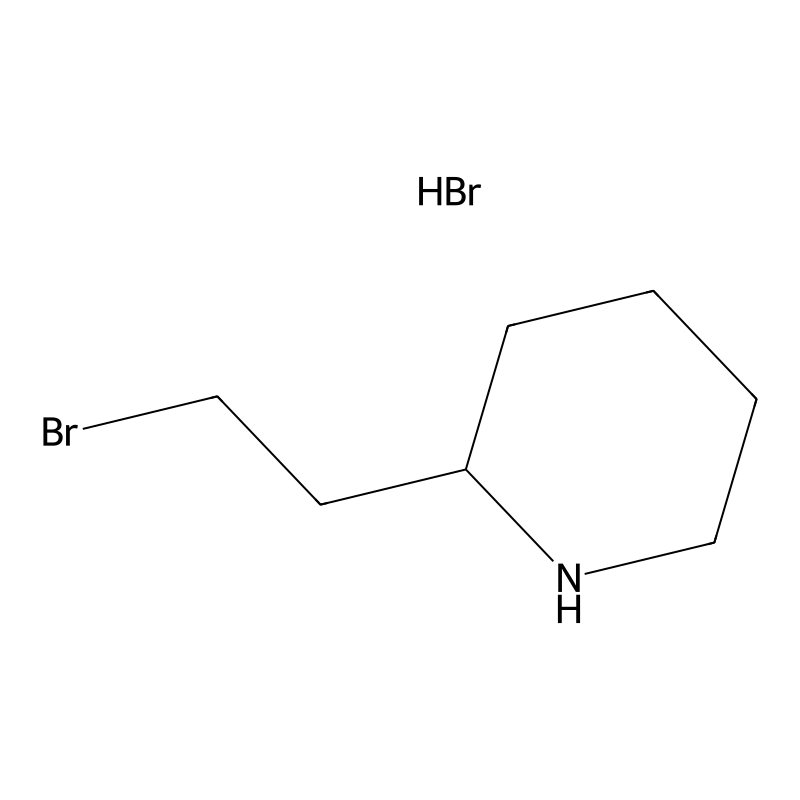

2-(2-Bromoethyl)piperidine hydrobromide is a chemical compound with the empirical formula CHBrN and a molecular weight of 273.01 g/mol. It appears as a solid substance and is recognized for its unique structural characteristics, which include a piperidine ring substituted with a bromoethyl group. The compound is often represented by the SMILES notation BrCCC1NCCCC1.[H]Br, indicating the presence of both bromine atoms and the piperidine nitrogen in its structure .

The biological activity of 2-(2-Bromoethyl)piperidine hydrobromide is notable for its potential applications in pharmacology. The compound has been studied for its interactions with various biological targets, showing promise in the development of therapeutic agents. Its structural features suggest it may exhibit properties similar to other piperidine derivatives, which are often associated with neuroactive effects .

Synthesis of 2-(2-Bromoethyl)piperidine hydrobromide can be achieved through several methods:

- Alkylation of Piperidine: The compound can be synthesized by alkylating piperidine with bromoethyl compounds under suitable reaction conditions.

- Conjugate Addition: Utilizing conjugate addition reactions with alkyl acrylates facilitates the formation of various derivatives, enhancing its synthetic versatility.

- Use of N-Mustard Derivatives: This method involves the alkylation of active methylene compounds with N-mustard derivatives, leading to the formation of piperidine derivatives.

2-(2-Bromoethyl)piperidine hydrobromide finds applications in various fields:

- Pharmaceutical Development: It is utilized in synthesizing piperidine-based drugs that may serve as neuroleptics or analgesics.

- Chemical Research: The compound serves as a building block in organic synthesis, particularly in generating complex molecules through various reaction pathways .

- Material Science: Its unique properties may also lend themselves to applications in developing new materials or polymers.

Interaction studies involving 2-(2-Bromoethyl)piperidine hydrobromide have revealed its potential as a substrate for biological transport mechanisms. Notably, it has been assessed for blood-brain barrier permeability, indicating that it can cross this barrier effectively, which is crucial for central nervous system-targeting drugs . Additionally, it does not appear to inhibit major cytochrome P450 enzymes, suggesting a favorable profile for drug development where metabolic interactions are a concern .

Several compounds share structural similarities with 2-(2-Bromoethyl)piperidine hydrobromide. These include:

| Compound Name | Similarity Index |

|---|---|

| (S)-2-(Bromomethyl)-1-methylpyrrolidine | 0.72 |

| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 0.72 |

| N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide | 0.70 |

| 4-Bromopiperidine hydrobromide | 0.69 |

| 1-Ethyl-1-methylpyrrolidin-1-ium bromide | 0.70 |

Uniqueness: What sets 2-(2-Bromoethyl)piperidine hydrobromide apart from these similar compounds is its specific bromoethyl substitution on the piperidine ring, which influences its reactivity and biological activity profile significantly compared to other piperidine derivatives .